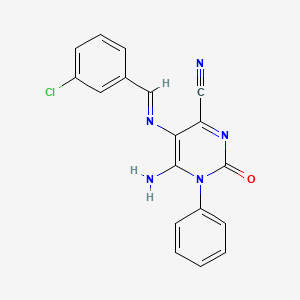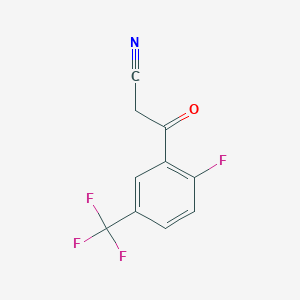
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile (F3BACN) is a synthetic compound that has been used in a variety of scientific research applications. F3BACN has been found to be a useful reagent for various organic syntheses, as well as a useful tool for studying biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with sodium cyanide in the presence of a catalyst to yield the desired product.
Starting Materials
2-fluoro-5-(trifluoromethyl)benzoic acid, thionyl chloride, sodium cyanide, acetonitrile, catalyst
Reaction
The first step involves the conversion of 2-fluoro-5-(trifluoromethyl)benzoic acid to its corresponding acid chloride using thionyl chloride., The resulting acid chloride is then reacted with sodium cyanide in the presence of a catalyst such as copper(I) cyanide or palladium(II) cyanide., The reaction is carried out in acetonitrile as the solvent., The product, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, is obtained by isolation and purification of the reaction mixture.
科学的研究の応用
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in a variety of scientific research applications. It has been employed in organic syntheses, such as the synthesis of 2-fluoro-5-trifluoromethylbenzoylacetonitrile (2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile) from 2-fluoro-5-nitrobenzoylacetonitrile (FNBA) and trifluoroacetic acid (TFA). It has also been used in the synthesis of a variety of other compounds, such as 2-fluoro-5-trifluoromethylbenzaldehyde (F3BAL), 2-fluoro-5-trifluoromethylbenzamide (F3BAM), and 2-fluoro-5-trifluoromethylbenzyl alcohol (F3BH). In addition, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
作用機序
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition is thought to be due to the trifluoromethyl group of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, which is believed to interact with the active site of the enzyme and prevent it from performing its normal function.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile are not fully understood. However, it has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been found to have antioxidant and antifungal properties. In addition, it has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
実験室実験の利点と制限
The advantages of using 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile in laboratory experiments include its ease of synthesis and its relatively low cost. Additionally, its anti-inflammatory, antioxidant, and antifungal properties make it a useful tool for studying a variety of biochemical and physiological effects. However, there are some limitations to its use. For example, its mechanism of action is not fully understood, and its effects on humans have not been studied extensively.
将来の方向性
The future directions for research involving 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile include further investigation into its mechanism of action, as well as its potential applications in the treatment of cancer and other diseases. Additionally, more studies should be conducted to explore its effects on humans, and to determine its safety and efficacy. Other potential future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications for this compound.
特性
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZBPFUJAQAGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

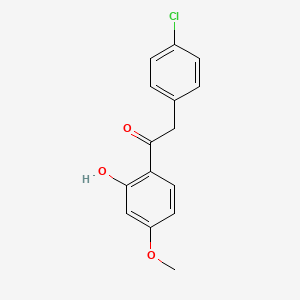
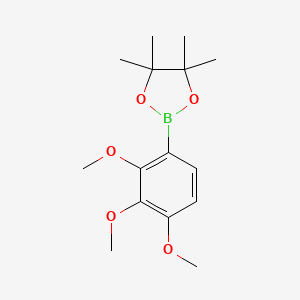
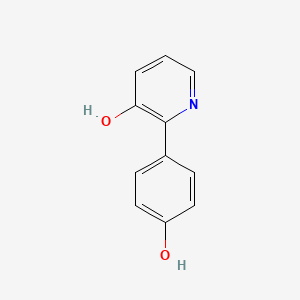
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
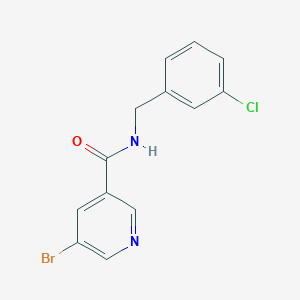
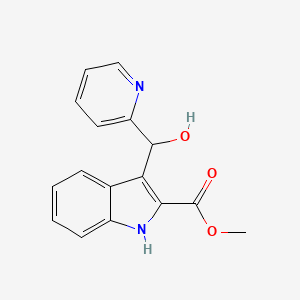
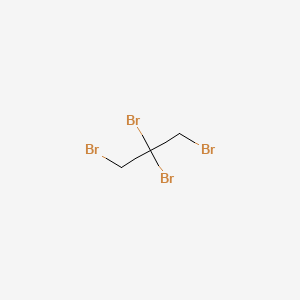
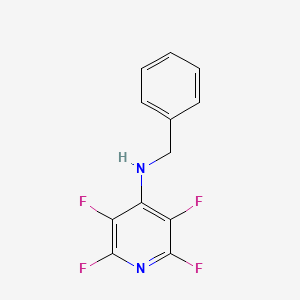

![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

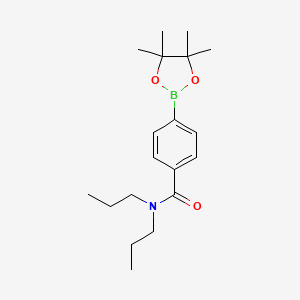
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
